4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
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Overview
Description
4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a pyrazolo[3,4-d]pyrimidine core, substituted with a 4-chloro-2-methylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, under specific conditions like heating with formic acid or triethyl orthoformate.
Introduction of the 4-chloro-2-methylphenyl group: This step often involves a substitution reaction where the pyrazolo[3,4-d]pyrimidine core is reacted with 4-chloro-2-methylphenyl derivatives under suitable conditions.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with the synthesis of nucleotides and inhibiting cell proliferation . The compound’s structure allows it to bind to active sites of enzymes or receptors, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine include other pyrazolo[3,4-d]pyrimidine derivatives and morpholine-containing compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core, affecting their reactivity and biological activity.
Morpholine-containing compounds: These compounds have the morpholine ring attached to different cores, influencing their solubility, stability, and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-11-8-12(17)2-3-14(11)22-16-13(9-20-22)15(18-10-19-16)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWABDCJFAJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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